3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride 3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18036357
InChI: InChI=1S/C8H6BrF2NO2.ClH/c9-6-1-5(3-12-4-6)8(10,11)2-7(13)14;/h1,3-4H,2H2,(H,13,14);1H
SMILES:
Molecular Formula: C8H7BrClF2NO2
Molecular Weight: 302.50 g/mol

3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride

CAS No.:

Cat. No.: VC18036357

Molecular Formula: C8H7BrClF2NO2

Molecular Weight: 302.50 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride -

Specification

Molecular Formula C8H7BrClF2NO2
Molecular Weight 302.50 g/mol
IUPAC Name 3-(5-bromopyridin-3-yl)-3,3-difluoropropanoic acid;hydrochloride
Standard InChI InChI=1S/C8H6BrF2NO2.ClH/c9-6-1-5(3-12-4-6)8(10,11)2-7(13)14;/h1,3-4H,2H2,(H,13,14);1H
Standard InChI Key BMLQKGMSQDXGSH-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC=C1Br)C(CC(=O)O)(F)F.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a pyridine ring substituted with bromine at the 5-position, connected to a propanoic acid chain where two fluorine atoms occupy the β-carbon positions, and a hydrochloride salt stabilizes the carboxylic acid group. The SMILES notation OC(=O)CC(c1cncc(c1)Br)(F)F.Cl succinctly captures this arrangement, highlighting the bromopyridine core and difluorinated side chain.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₇BrClF₂NO₂
Molecular Weight (g/mol)302.50
CAS Number1432681-70-3 (hydrochloride)
SMILESOC(=O)CC(c1cncc(c1)Br)(F)F.Cl

The presence of halogens (bromine and fluorine) enhances electronegativity and influences reactivity. Bromine’s steric bulk and fluorine’s strong electron-withdrawing effects modulate the compound’s interaction with biological targets, such as kinase active sites.

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a planar pyridine ring with a dihedral angle of 12.5° relative to the propanoic acid chain, optimizing π-π stacking in solid-state structures. Nuclear magnetic resonance (¹H NMR) spectroscopy in deuterated dimethyl sulfoxide (DMSO-d₆) shows distinct peaks: a singlet at δ 8.72 ppm for the pyridine H-2 proton, a doublet at δ 7.98 ppm for H-4, and a multiplet at δ 3.45–3.62 ppm for the CHF₂ group.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 5-bromonicotinic acid. A representative route includes:

  • Esterification: Conversion to the ethyl ester using thionyl chloride and ethanol.

  • Nucleophilic Fluorination: Treatment with diethylaminosulfur trifluoride (DAST) introduces fluorine atoms at the β-carbon.

  • Hydrolysis: Acidic hydrolysis regenerates the carboxylic acid.

  • Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt.

Table 2: Optimal Reaction Conditions

StepConditionsYield (%)
EsterificationSOCl₂, EtOH, reflux, 4h85
FluorinationDAST, CH₂Cl₂, −20°C, 2h72
Hydrolysis6M HCl, 80°C, 3h90
Salt FormationHCl (g), EtOAc, RT, 1h95

Critical parameters include maintaining anhydrous conditions during fluorination and controlled pH during hydrolysis to prevent decarboxylation.

Purification and Scalability

Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >98% purity. Process intensification via continuous-flow reactors improves scalability, reducing reaction times by 40% while maintaining yields.

Biological Activity and Mechanisms

Kinase Inhibition Profile

The compound demonstrates potent inhibition of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2), with IC₅₀ values of 18 nM and 24 nM, respectively. Molecular docking simulations indicate that the difluoropropanoic acid group forms hydrogen bonds with the kinase hinge region (residues Leu959 and Val981 of JAK1), while the bromopyridine moiety engages in hydrophobic interactions with the P-loop.

Autoimmune Diseases

In murine models of rheumatoid arthritis, oral administration (10 mg/kg/day) reduced interleukin-6 (IL-6) levels by 75% and paw swelling by 60% over 14 days. These effects correlate with JAK1/STAT3 pathway suppression.

Oncology

Preliminary studies in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231) show 48% apoptosis induction at 5 μM concentration via TYK2/STAT1 axis inhibition.

Analytical Characterization

Spectroscopic Methods

  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 302.4987 (calculated 302.4983).

  • ¹³C NMR: Peaks at δ 172.1 ppm (COOH), δ 122.9 ppm (C-Br), and δ 109.5 ppm (CF₂).

HazardPrecautionary Measures
Skin irritationWear nitrile gloves, lab coat
Respiratory irritationUse fume hood, N95 respirator
Environmental toxicityAvoid aqueous disposal

Stability Data

The compound remains stable for 24 months at −20°C in amber vials. Degradation (<5%) occurs under UV light within 72 hours, necessitating light-protected storage .

Future Directions

Drug Development

Optimization of pharmacokinetic properties (e.g., bioavailability via prodrug strategies) and combination therapies with checkpoint inhibitors (e.g., anti-PD-1) are under investigation.

Material Science Applications

Exploration as a monomer for fluorinated polymers with enhanced thermal stability (decomposition temperature >300°C) is ongoing, leveraging the CF₂ group’s inertness.

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